Cas no 1884275-72-2 (3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine)

3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a bromine atom at the 3-position and a methyl group at the 5-position. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and other biologically active molecules. The bromine substituent enhances reactivity for further functionalization via cross-coupling reactions, while the methyl group contributes to stability and modulates electronic properties. Its high purity and well-defined structure ensure consistent performance in research and industrial applications, making it a preferred choice for medicinal chemistry and material science studies.
3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine structure
1884275-72-2 structure
Product Name:3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine
CAS No:1884275-72-2
MF:C7H6BrN3
MW:212.046639919281
CID:5059717
Update Time:2025-06-09

3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine Chemical and Physical Properties

Names and Identifiers

    • 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine
    • Inchi: 1S/C7H6BrN3/c1-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H,9,10,11)
    • InChI Key: RVXQVJKWIGQRNJ-UHFFFAOYSA-N
    • SMILES: BrC1=C2C=C(C)C=NC2=NN1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 153
  • XLogP3: 2.2
  • Topological Polar Surface Area: 41.6

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Additional information on 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine

Comprehensive Overview of 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine (CAS No. 1884275-72-2)

3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine (CAS No. 1884275-72-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This brominated pyrazolopyridine derivative serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules. Its molecular framework combines a pyrazolo[3,4-b]pyridine core with a bromo substituent at the 3-position and a methyl group at the 5-position, offering distinct reactivity for cross-coupling reactions and functionalization.

In recent years, the demand for 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine has surged, driven by its applications in drug discovery. Researchers are particularly interested in its potential as a building block for kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The compound's CAS No. 1884275-72-2 is frequently searched in scientific databases, reflecting its relevance in medicinal chemistry. Additionally, its role in designing small-molecule therapeutics aligns with the growing trend toward personalized medicine and targeted therapies.

From a synthetic perspective, 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine exhibits excellent compatibility with palladium-catalyzed reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These transformations enable the introduction of diverse aryl, heteroaryl, or alkyl groups, expanding its utility in library synthesis. The bromo moiety acts as a handle for further derivatization, making it a preferred choice for combinatorial chemistry. Moreover, its stability under standard laboratory conditions ensures consistent performance in high-throughput screening assays.

Environmental and regulatory considerations also highlight the importance of 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine. Unlike some halogenated compounds, it is not classified as a hazardous material, which simplifies handling and disposal protocols. This attribute aligns with the pharmaceutical industry's shift toward green chemistry principles, minimizing waste and energy consumption. Researchers often inquire about its safety data sheets (SDS) and synthetic protocols, underscoring the need for accessible technical documentation.

The compound's physicochemical properties, including its molecular weight (227.06 g/mol) and lipophilicity, contribute to its pharmacokinetic optimization in drug candidates. Its pyrazolopyridine scaffold is known to enhance binding affinity to biological targets, a feature exploited in the design of ATP-competitive inhibitors. Recent publications have explored its use in neurodegenerative disease models, further broadening its therapeutic scope. As such, CAS No. 1884275-72-2 remains a focal point in academic and industrial research.

In conclusion, 3-Bromo-5-methyl-1H-pyrazolo[3,4-b]pyridine exemplifies the intersection of synthetic utility and biomedical relevance. Its adaptability in structure-activity relationship (SAR) studies and compatibility with modern catalytic methods position it as a cornerstone in heterocyclic chemistry. For researchers seeking reliable intermediates with proven applicability, this compound offers a compelling solution. Future directions may explore its enantioselective transformations or hybrid scaffolds to address emerging challenges in drug development.

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